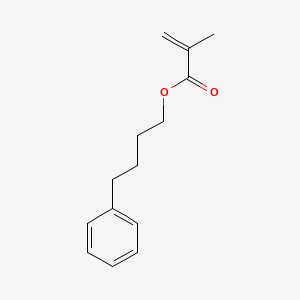

4-Phenylbutyl methacrylate

Cat. No. B8480491

M. Wt: 218.29 g/mol

InChI Key: IGVCHZAHFGFESB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06653422B2

Procedure details

A three neck round bottom flask containing a teflon coated magnetic stirring bar was successively charged with 95 mL (0.884 mol) of methyl methacrylate (2), 4.22 g (0.012 mol) of titanium tetrabutoxide (Ti(OC4H9)4), 50 mL (0.316 mol) of 3-benzyloxy-1-propanol (1), and 14.6 g (0.073 mol) of 4-benzyloxyphenol (4-BOP). An addition funnel, thermometer, and a short path still head with thermometer and receiver flask were placed in the flask necks. The flask was placed in an oil bath and the temperature was increased until distillation began. Methyl methacrylate (2) was placed in the addition funnel and was added dropwise at the same rate as the distillate. The reaction mixture was heated for 4 hours and then cooled to room temperature. The crude product was vacuum distilled to isolate 36.5 g (0.156 mol, 49%) of 3-benzyloxypropyl methacrylate (3) as a clear, colorless liquid.

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

49%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:8](OCCCO)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH2:20](OC1C=CC(O)=CC=1)[C:21]1C=CC=CC=1>[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]>[C:1]([O:6][CH2:7][CH2:20][CH2:21][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

95 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OCCCO

|

|

Name

|

|

|

Quantity

|

14.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

4.22 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Three

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A three neck round bottom flask containing a teflon coated magnetic stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An addition funnel, thermometer, and a short path still head with thermometer and receiver flask were placed in the flask necks

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed in an oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was increased until distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise at the same rate as the distillate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated for 4 hours

|

|

Duration

|

4 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCCCC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.156 mol | |

| AMOUNT: MASS | 36.5 g | |

| YIELD: PERCENTYIELD | 49% | |

| YIELD: CALCULATEDPERCENTYIELD | 213.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |